molecular formula C6H8N2S B152782 4,6-Dimethyl-2-mercaptopyrimidine CAS No. 131321-42-1

4,6-Dimethyl-2-mercaptopyrimidine

Cat. No.: B152782
CAS No.: 131321-42-1
M. Wt: 140.21 g/mol
InChI Key: RAFAYWADRVMWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-mercaptopyrimidine (CAS 22325-27-5) is a high-purity chemical intermediate presenting as a yellow crystalline powder with a molecular weight of 140.21 g/mol . This compound is a valuable building block in organic synthesis, primarily used for the synthesis of pharmaceuticals and agrochemicals . In materials science, this compound demonstrates significant value as a leveling agent in electroplating processes. Research has shown its efficacy in promoting superfilling in copper electroplating for microvias in printed circuit boards (PCBs). Its adsorption on the copper surface inhibits copper deposition, which leads to a more uniform surface morphology and excellent filling performance, meeting the reliability requirements for PCB applications . More recently, its application has been extended to the field of energy storage, where it functions as a non-expendable leveler in lithium metal batteries. Studies indicate that a planar molecular layer of DMP absorbs on the lithium metal anode, updating the Li+ solvation structure and occupying the inner Helmholtz plane. This action suppresses lithium dendrite formation via steric hindrance, enabling homogeneous lithium deposition and significantly enhancing cycling stability and safety . The mechanism of action is rooted in its molecular structure, which features heteroatoms (sulfur and nitrogen) that provide strong coordination and adsorption capabilities to metal surfaces . Quantum chemical calculations and molecular dynamics simulations have been employed to study these interaction mechanisms, confirming its effectiveness . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-1H-pyrimidine-2-thione
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InChI

InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
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InChI Key

RAFAYWADRVMWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
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DSSTOX Substance ID

DTXSID70176867
Record name 4,6-Dimethyl-2(1H)-pyrimidinethione
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Molecular Weight

140.21 g/mol
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CAS No.

22325-27-5
Record name 4,6-Dimethyl-2-mercaptopyrimidine
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Record name 4,6-Dimethyl-2-thiopyrimidine
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Record name 4,6-Dimethyl-2-mercaptopyrimidine
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Record name 4,6-Dimethyl-2(1H)-pyrimidinethione
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Record name 4,6-dimethylpyrimidine-2-thione
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Record name 4,6-DIMETHYL-2-THIOPYRIMIDINE
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Synthetic Methodologies and Chemical Transformations of 4,6 Dimethyl 2 Mercaptopyrimidine

Established Synthetic Routes to 4,6-Dimethyl-2-mercaptopyrimidine (B146703)

The synthesis of pyrimidine (B1678525) derivatives, including this compound, is a cornerstone of heterocyclic chemistry, with applications in pharmaceuticals and agrochemicals. guidechem.comalzchem.com The most prevalent and established methods involve the condensation of a three-carbon fragment with a urea (B33335) or thiourea (B124793) derivative. bu.edu.eg

Condensation Reactions of 1,3-Dicarbonyl Compounds with Thiourea Derivatives

The classical and most widely employed route to this compound is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related derivative like thiourea. mdpi.comslideshare.net Specifically, the reaction between acetylacetone (B45752) (a 1,3-dicarbonyl compound) and thiourea is a common method for preparing this pyrimidine derivative. guidechem.comorgsyn.org

The reaction proceeds through a cyclocondensation mechanism. Initially, the thiourea adds to one of the carbonyl groups of the acetylacetone, followed by an intramolecular condensation and dehydration to form the heterocyclic ring.

Table 1: Synthesis of this compound via Condensation

Reactant 1Reactant 2Catalyst/SolventProductYieldReference
AcetylacetoneThioureaEthanol, Hydrochloric AcidThis compound~80% guidechem.com
AcetylacetoneThioureaEthanolThis compoundNot specified orgsyn.org

Alternative Synthetic Protocols for this compound

While the condensation of acetylacetone and thiourea remains a primary synthetic route, alternative methods have been explored. These often focus on improving reaction conditions, yields, or employing different starting materials. For instance, variations of the Biginelli reaction, a one-pot three-component synthesis, can be adapted to produce dihydropyrimidine (B8664642) derivatives, which can be precursors to the target compound. mdpi.com

Some protocols utilize microwave irradiation to accelerate the reaction and improve yields, often in solvent-free conditions. researchgate.net The use of different catalysts, such as ammonium (B1175870) chloride or Lewis acids, has also been investigated to enhance the efficiency of the condensation reaction. mdpi.com

Derivatization Strategies of the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potential biological activities. researchgate.net The presence of the reactive mercapto group and the nitrogen atoms within the pyrimidine ring offers multiple sites for functionalization.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the mercapto group is a primary site for derivatization. S-alkylation involves the reaction of this compound with alkyl halides to form thioethers. mdpi.com This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. mdpi.com A variety of alkylating agents can be employed, leading to a wide array of S-substituted derivatives. researchgate.net

S-acylation introduces an acyl group to the sulfur atom. nih.gov This can be achieved by reacting the mercaptopyrimidine with acyl chlorides or anhydrides. These S-acylated derivatives are another class of compounds with potential applications in medicinal chemistry.

Table 2: Examples of S-Alkylation and S-Acylation Reactions

Starting MaterialReagentReaction TypeProduct ClassReference
This compoundAlkyl HalideS-AlkylationThioethers researchgate.netmdpi.com
This compoundAcyl Chloride/AnhydrideS-AcylationThioesters nih.gov

Functionalization at the Pyrimidine Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring can also be sites for functionalization, although this is generally less common than S-alkylation. Under certain conditions, N-alkylation can occur, leading to the formation of N-substituted pyrimidine derivatives. The regioselectivity of N-alkylation versus S-alkylation can be influenced by the reaction conditions and the nature of the alkylating agent.

Synthesis of Thiosulfoesters from 4,6-Dimethylpyrimidine-2-yl Sulfenamide (B3320178)

A specific and noteworthy derivatization pathway involves the synthesis of thiosulfoesters. This process begins with the preparation of 4,6-dimethylpyrimidine-2-yl sulfenamide. lpnu.ua This sulfenamide can then react with sulfinic acids to yield thiosulfoesters containing the pyrimidine moiety. lpnu.ua This method provides a route to a unique class of sulfur-containing heterocyclic compounds. The reaction of these thiosulfoesters with amines has also been studied, which can lead back to the formation of pyrimidine sulfenamides, demonstrating the reversible nature of this chemistry. lpnu.ua

Formation of Sulfenamide Derivatives

The synthesis of sulfenamide derivatives from this compound represents an important class of its chemical transformations. One direct method involves the reaction of this compound with chloramine (B81541). lpnu.ua A solution of chloramine is added to a solution of the chlorohydrate of this compound in an alkaline medium, leading to the formation of 4,6-dimethylpyrimidin-2-yl sulfenamide. lpnu.ua This reaction proceeds for an hour at room temperature to yield the desired product. lpnu.ua

An alternative and reportedly more efficient route to these sulfenamides involves the reaction of 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids with various amines, such as benzylamine, morpholine, or ammonia. lpnu.ua This interaction has been proposed as a novel synthetic method for pyrimidine sulfenamides. lpnu.ua The synthesis of the starting thiosulfoesters can be achieved by reacting 4,6-dimethyl-2-sulfenamide pyrimidine with aromatic and aliphatic sulfinic acids. lpnu.ua

The table below summarizes the synthetic approach for 4,6-dimethylpyrimidin-2-yl sulfenamide.

Reactant 1Reactant 2ProductReaction ConditionsYield (%)Reference
This compound chlorohydrateChloramine (from Sodium hypochlorite (B82951) and Ammonia)4,6-Dimethylpyrimidin-2-yl sulfenamide2 N Potassium hydroxide (B78521) solution, Room temperature, 1 hourNot Reported lpnu.ua
4,6-Dimethylpyrimidin-2-yl esters of aromatic thiosulfoacidsAmines (e.g., benzylamine, morpholine, ammonia)4,6-Dimethylpyrimidin-2-yl sulfenamidesEthanol, Room temperature, 20 hoursNot Reported lpnu.ua

Reaction Mechanisms of this compound Transformations

The transformations of this compound are governed by several key reaction mechanisms, including tautomerism and nucleophilic reactivity of its sulfur and nitrogen atoms.

A significant mechanistic aspect of this compound is its existence in a thiol-thione tautomeric equilibrium. researchgate.net The thione form is generally more stable, particularly in polar solvents, while the thiol form can predominate in nonpolar environments. researchgate.net This equilibrium is crucial as it dictates the reactive sites of the molecule.

In its role as a carboxyl activating group, this compound undergoes a notable transformation. researchgate.net When derivatized with benzoyl chloride, it initially forms the S-benzoyl derivative, which readily tautomerizes to the more stable N-benzoyl derivative. researchgate.net This N-acyl derivative is then effective in reacting with nucleophiles like amines to form amides. researchgate.net

The formation of S-substituted derivatives, such as thioethers, proceeds via S-alkylation. mdpi.com The mechanism of this reaction is consistent with the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur atom is preferentially attacked by soft electrophiles like alkyl halides. mdpi.com

The synthesis of sulfenamides from this compound through reaction with chloramine suggests a nucleophilic substitution mechanism where the sulfur atom of the pyrimidine acts as the nucleophile. lpnu.ua Furthermore, the formation of sulfenamides via the oxidative coupling of thiols and amines, a general method, can proceed through radical pathways. rsc.orgnih.gov For instance, metal-free oxidative coupling of amines in dimethyl sulfoxide (B87167) (DMSO) under oxygen has been shown to involve radical intermediates, with DMSO acting as a solvent, radical initiator, and co-reductant. rsc.org Copper-catalyzed oxidative aminations have also been proposed to involve nitrogen-radical intermediates. nih.gov

Additionally, the interaction of this compound with metal surfaces, such as copper, is of interest in industrial applications like electroplating. rsc.org It functions as a leveler by adsorbing onto the copper surface, thereby inhibiting copper deposition. rsc.org This adsorption is understood to occur through the sulfur and nitrogen atoms of the pyrimidine ring. rsc.org

Tautomerism and Spectroscopic Characterization of 4,6 Dimethyl 2 Mercaptopyrimidine

Thione-Thiol Tautomeric Equilibria in 4,6-Dimethyl-2-mercaptopyrimidine (B146703)

The potential for this compound to exist in either a thione or a thiol form is a classic example of prototropic tautomerism. cdnsciencepub.com In this equilibrium, a proton shifts between the sulfur atom and a ring nitrogen atom. The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the pyrimidine (B1678525) ring, officially named 4,6-dimethyl-1H-pyrimidine-2-thione. nih.govpschemicals.com The thiol form contains a carbon-sulfur single bond with the proton residing on the sulfur atom, forming a mercapto group (-SH), and is named 4,6-dimethyl-2-pyrimidinethiol. nih.gov

Influence of Solvent Polarity on Tautomeric Distribution

The position of the tautomeric equilibrium between the thione and thiol forms is highly sensitive to the solvent environment. cdnsciencepub.com The polarity of the solvent plays a crucial role in determining which tautomer is more stable and therefore predominates in solution. cdnsciencepub.comjlu.edu.cn

Polar Solvents : In polar solvents such as water and ethanol, the equilibrium is significantly shifted towards the more polar thione form. cdnsciencepub.com This is because the greater dipole moment of the thione tautomer is stabilized more effectively by the polar solvent molecules. jlu.edu.cn

Nonpolar Solvents : Conversely, in dilute solutions of nonpolar solvents, the thiol form is the predominant species. cdnsciencepub.com

This solvent-dependent distribution is a key characteristic of mercaptopyrimidines and is critical for understanding their behavior in different chemical and biological systems.

Role of Intermolecular Hydrogen Bonding and Self-Association in Thione Form Stabilization

In addition to solvent polarity, self-association through intermolecular hydrogen bonding plays a significant role in stabilizing the thione tautomer. cdnsciencepub.com The thione form possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=S group). youtube.com This allows molecules of this compound to form strong, dimeric structures or larger aggregates in solution and in the solid state. cdnsciencepub.com

These intermolecular N-H···S=C hydrogen bonds effectively stabilize the thione form, making it the more favorable tautomer, particularly at higher concentrations where self-association is more likely. cdnsciencepub.com This phenomenon is a common feature in related heterocyclic thiones. wikipedia.org The formation of these hydrogen-bonded networks is a crucial factor contributing to the predominance of the thione form in many conditions. mdpi.comnih.gov

Spectroscopic Probing of Tautomeric Forms and Molecular Structure

Spectroscopic methods are indispensable tools for identifying the dominant tautomeric form of this compound and for elucidating its detailed molecular structure. Each technique provides unique insights into the compound's constitution.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Tautomer Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, can effectively distinguish between the thione and thiol tautomers by identifying their characteristic functional group vibrations. researchgate.net The spectra for this compound are available in spectral databases. nih.gov

The key vibrational modes for identification are:

Thione Form : A strong band corresponding to the C=S stretching vibration, typically found in the region of 1100-1200 cm⁻¹. The presence of N-H stretching and bending vibrations would also confirm the thione structure.

Thiol Form : A characteristic S-H stretching vibration, which appears as a weak band in the 2550-2600 cm⁻¹ region of the spectrum. The absence of a strong C=S stretching band would further support the presence of the thiol tautomer.

Analysis of the FT-IR and FT-Raman spectra allows for a definitive assignment of the dominant tautomeric form in the solid state or in a specific solvent. ijera.com

Table 1: Key Vibrational Frequencies for Tautomer Identification

Tautomeric Form Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Thione C=S Stretch 1100 - 1200
N-H Stretch 3100 - 3400
Thiol S-H Stretch 2550 - 2600

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Tautomeric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful method for studying the thione-thiol tautomeric equilibrium in solution. cdnsciencepub.com The thione and thiol forms have distinct electronic structures and, as a result, exhibit different absorption maxima (λmax). By measuring the UV-Vis spectrum in various solvents, the shift in the tautomeric equilibrium can be monitored. cdnsciencepub.comnih.gov

Studies have shown that significant changes in the absorption spectra of this compound are observed when the solvent is changed from nonpolar to polar, reflecting the shift from the thiol to the thione form. cdnsciencepub.com For instance, the thione form typically absorbs at a longer wavelength compared to the thiol form due to the n→π* electronic transition associated with the C=S chromophore. The spectrophotometric analysis can reveal the quantitative transformation between the tautomers. cdnsciencepub.com

Table 2: Representative UV-Vis Absorption Data for Tautomeric Forms

Tautomeric Form Solvent Type Typical λmax Range (nm) Associated Transition
Thione Polar (e.g., Ethanol, Water) 270 - 320 n→π* (C=S)

| Thiol | Nonpolar (e.g., Dioxane) | 240 - 270 | π→π* (Ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, allowing for the unambiguous identification of the existing tautomer. Both ¹H and ¹³C NMR are used for this purpose, with spectral data available from various sources. nih.govchemicalbook.com

¹H NMR : In the proton NMR spectrum, the most telling signal is that of the mobile proton. The thione tautomer will show a signal for the N-H proton, while the thiol form will exhibit a signal for the S-H proton. These protons appear at different chemical shifts and can sometimes be distinguished by their exchange rates with D₂O.

¹³C NMR : The carbon-13 NMR spectrum provides clear evidence through the chemical shift of the C2 carbon. In the thione form, this carbon is part of a C=S double bond and resonates at a significantly downfield position (typically >175 ppm). In the thiol form, it is a C-S single bond and appears at a more upfield position.

The analysis of NMR spectra is a cornerstone for the structural elucidation of this compound and its tautomeric state in solution. chemicalbook.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
4,6-dimethyl-1H-pyrimidine-2-thione
4,6-dimethyl-2-pyrimidinethiol
2-amino-4,6-dimethylpyrimidine
Water
Ethanol

Theoretical and Computational Insights into Tautomerism and Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric equilibrium and reactivity of this compound (DMP). These studies provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Calculations for Ground and Excited States

DFT calculations have been extensively employed to investigate the structural and electronic properties of the tautomers of this compound. acs.orgacs.org These theoretical approaches have proven valuable in elucidating the molecular structures and explaining experimental observations from infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy. acs.orgcsic.es By performing DFT calculations, researchers have been able to satisfactorily describe the vibrational and electronic spectra, as well as the ¹H and ¹³C chemical shifts of the molecule. acs.orgcsic.es

One of the significant contributions of DFT has been the confirmation of the thiol-thione tautomeric equilibrium of DMP in different solvent environments. acs.orgcsic.es The calculations have demonstrated that the thione form is the predominant species in polar solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO-d6), while the thiol form is more stable in nonpolar media such as cyclohexane. acs.orgcsic.es This theoretical insight is crucial for understanding the molecule's behavior in various chemical environments.

Furthermore, DFT calculations have been able to predict vibrational frequencies that are difficult to observe experimentally. For instance, the stretching vibration of the -SH group was predicted at 2706 cm⁻¹, a band that is typically obscured in experimental spectra by the symmetric and antisymmetric vibrations of the methyl groups. acs.orgcsic.es

The electronic transitions of the tautomers have also been successfully modeled using DFT. The calculations show good agreement with experimentally observed electronic transition wavelengths. acs.org For the thiol tautomer, a single π → π* transition is predicted, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital +1 (LUMO+1). acs.org In the context of its application as a leveler in copper electroplating, quantum chemical parameters such as the energies of the frontier molecular orbitals (EHOMO and ELUMO), the energy gap (ΔE), and the dipole moment (μ) have been calculated using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. rsc.org These parameters are used to understand the interaction mechanism between DMP and the copper surface. rsc.org

Time-dependent DFT (TD-DFT) is a powerful tool for studying the properties of electronically excited states, including absorption and emission spectra. rsc.org DFT calculations have indicated that UV-induced thione to thiol tautomerization can readily occur in the lower excited states of DMP in solvents like acetonitrile (B52724) and water. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for this compound

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
ΔE (ELUMO - EHOMO)Energy Gap
μDipole Moment

This table is based on parameters typically calculated in DFT studies to understand molecular reactivity and interaction mechanisms. rsc.org

Computational Studies on Proton Transfer Mechanisms

Computational studies have provided valuable insights into the proton transfer dynamics within this compound. The barrier for the intramolecular proton transfer between the 2-pyrimidinethiol and 2(1H)-pyrimidinethione forms in the ground state is generally high, exceeding 30 kcal/mol, which suggests that this tautomerization is challenging in the ground state. researchgate.net

However, the situation changes in the excited state. DFT calculations suggest that the observed thione → thiol tautomerization is likely to occur readily in the lower excited states when the molecule is in solvents like acetonitrile and water. researchgate.net This indicates that photoexcitation can facilitate the proton transfer process.

The role of solvent molecules in mediating proton transfer is a critical aspect that has been investigated computationally. For other heterocyclic systems, studies have shown that water molecules can act as a catalyst, significantly lowering the energy barriers for tautomerization through a process known as water-assisted proton transfer. researchgate.net These reactions often proceed through an asynchronous concerted mechanism. researchgate.net While specific studies on water-assisted proton transfer for DMP were not found in the provided results, the principles from similar systems suggest that solvent participation is a key factor in the proton transfer mechanism.

Coordination Chemistry of 4,6 Dimethyl 2 Mercaptopyrimidine As a Ligand

Ligand Coordination Modes and Donor Atom Preferences (Sulfur, Nitrogen, and N,S-Chelation)

4,6-Dimethyl-2-mercaptopyrimidine (B146703) (Hdmp) exists in a tautomeric equilibrium between the thione and thiol forms. This duality, coupled with the presence of two nitrogen atoms within the pyrimidine (B1678525) ring, gives rise to several possible coordination modes. The ligand can coordinate to a metal center through its exocyclic sulfur atom, one of its ring nitrogen atoms, or simultaneously through both a nitrogen and the sulfur atom, forming a chelate ring.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. As a monodentate ligand, this compound typically coordinates through the exocyclic thionic sulfur atom. However, bidentate coordination, involving one of the ring nitrogen atoms and the sulfur atom to form a stable chelate ring, is also a common and important bonding mode. This N,S-chelation imparts significant stability to the resulting metal complexes.

Synthesis and Isolation of Metal Complexes Involving this compound

The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies, tailored to the specific metal and desired complex.

Photochemical Substitution Reactions with Metal Carbonyls (e.g., Group VIB Metals: Cr, Mo, W)

Photochemical reactions provide a powerful route for the synthesis of this compound complexes with Group VIB metal carbonyls (Cr, Mo, W). deu.edu.trrsc.org The underlying principle of this method involves the light-induced substitution of a carbonyl (CO) ligand from the metal carbonyl precursor by the incoming this compound ligand. deu.edu.trrsc.org Typically, a solution of the metal hexacarbonyl and the ligand in a suitable solvent like tetrahydrofuran (B95107) (THF) is irradiated with ultraviolet light. researchgate.net This process generates a coordinatively unsaturated metal carbonyl species, which readily reacts with the ligand to form the desired complex. researchgate.netasianpubs.orgresearchgate.net

For instance, the photochemical reaction of M(CO)₆ (where M = Cr, Mo, W) with 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione (DTTT), a related thione-containing ligand, results in the formation of [M(CO)₅(DTTT)] complexes. researchgate.net In these complexes, the DTTT ligand coordinates to the metal center as a monodentate ligand through its sulfur atom. researchgate.net Similar reactivity patterns are observed with other thione-containing ligands, suggesting that photochemical substitution is a general and effective method for preparing such complexes. asianpubs.orgresearchgate.net

Complexation with Transition Metals (e.g., Ru(II), Ni(II), Pd(II), Pt(II), Ag(I), Au(III), Zn(II), Mn(II), Co(II))

A diverse range of transition metal complexes of this compound and its derivatives have been synthesized and characterized. For example, a divalent nickel complex of this compound has been prepared and utilized as a catalyst. google.com The synthesis typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.

Complexes of Mn(II) and Co(II) with related aminopyrimidine derivatives have also been reported. mdpi.com These complexes are often synthesized by reacting the corresponding metal chloride with the ligand in a mixed solvent system. mdpi.com The resulting complexes can exhibit various geometries, with octahedral being a common arrangement. mdpi.com

Formation of Lanthanide Complexes

The coordination chemistry of this compound extends to the lanthanide series of elements. While specific examples with this exact ligand are less common in the provided search results, the formation of lanthanide complexes with related nitrogen-containing heterocyclic ligands is well-documented. nih.gov The synthesis of these complexes often involves the reaction of a lanthanide salt with the ligand, sometimes in the presence of another coligand. nih.gov The introduction of nitrogen-containing ligands can enhance the thermal stability of the resulting lanthanide complexes. nih.gov

Structural Characterization of this compound Metal Complexes

The elucidation of the structures of these metal complexes relies heavily on a combination of advanced spectroscopic techniques.

Advanced Spectroscopic Techniques (FTIR, 1H-NMR, 13C-NMR) for Complex Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy is instrumental in determining the coordination mode of the ligand. In the case of metal carbonyl complexes, the number and position of the C-O stretching bands in the IR spectrum provide crucial information about the geometry of the complex and the extent of back-bonding from the metal to the carbonyl ligands. deu.edu.trresearchgate.net For complexes of this compound, changes in the vibrational frequencies of the C=S and C-N bonds upon coordination can indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H-NMR and ¹³C-NMR, is another powerful tool for characterizing these complexes in solution. rsc.orgipb.pt

¹H-NMR spectroscopy provides detailed information about the proton environment in the complex. researchgate.netrsc.org Shifts in the resonances of the methyl and pyrimidine ring protons upon complexation can confirm the coordination of the ligand to the metal center. researchgate.netrsc.org

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing insights into the carbon framework of the ligand and any changes that occur upon coordination. spectrabase.com The chemical shifts of the carbon atoms attached to the donor atoms (sulfur and nitrogen) are particularly sensitive to coordination. spectrabase.com

The table below summarizes the key spectroscopic data for the characterization of this compound and its metal complexes.

Spectroscopic TechniqueKey ObservablesInformation Gained
FTIR Position and number of ν(CO) bandsGeometry of metal carbonyl complexes, electronic effects
Shifts in ν(C=S) and ν(C-N) bandsIdentification of S and N coordination
¹H-NMR Chemical shifts of methyl protonsConfirmation of ligand coordination
Chemical shifts of pyrimidine ring protonsElucidation of the coordination environment
¹³C-NMR Chemical shifts of C=S and ring carbonsIdentification of changes in the electronic structure upon complexation

X-ray Crystallography for Definitive Structural Elucidation

Crystallographic studies have revealed that this compound can coordinate to metal centers through its nitrogen and sulfur atoms, acting as a bidentate ligand. For instance, in nitrosyl complexes of ruthenium, the ligand has been shown to coordinate through both the N and S atoms. This bidentate chelation contributes to the stability of the resulting complex.

The structural parameters obtained from X-ray diffraction, such as unit cell dimensions and space group, provide a fundamental basis for understanding the solid-state packing and intermolecular interactions. For a series of mixed ligand complexes involving 2-amino-4,6-dimethylpyrimidine, a related derivative, X-ray powder diffraction studies have been employed to determine the crystal systems. mdpi.com While not single-crystal studies of this compound itself, these investigations highlight the utility of diffraction methods in characterizing the crystallinity and phase purity of such coordination compounds. mdpi.com The particle size of these complexes was found to be in the range of 32–88 nm. mdpi.com

ComplexCrystal System
Mn(II) complexMonoclinic
Co(II) complexTetragonal
Cu(II) complexTriclinic
Cr(III) complexTriclinic
Pd(II) complexTetragonal

Table 1: Crystal data for a series of mixed ligand complexes containing a pyrimidine derivative, as determined by X-ray powder diffraction. mdpi.com

The process of X-ray crystallography involves several key steps, including the growth of high-quality single crystals, data collection using a diffractometer, structure solution, and refinement. nih.gov The quality of the crystal is often the rate-limiting step in these studies. nih.gov

Theoretical Studies of Coordination Geometries and Electronic Structures of Complexes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for complementing experimental data and providing deeper insights into the electronic structure and bonding of coordination compounds. acs.org In the context of this compound, DFT calculations have been employed to elucidate the tautomeric forms of the free ligand, demonstrating the predominance of the thione form in polar solvents and the thiol form in nonpolar media. acs.org

When this ligand coordinates to a metal, theoretical studies can predict the most stable coordination geometries and rationalize the observed spectroscopic and electrochemical properties. For example, quantum chemical calculations and molecular dynamics (MD) simulations have been used to investigate the interaction between this compound and copper surfaces. rsc.org These studies are crucial for understanding the mechanism of action of this compound as a leveler in copper electroplating. rsc.org

Furthermore, DFT calculations have been utilized to elucidate the structures of various metal complexes in solution. rsc.org This is particularly important as the solid-state structure determined by X-ray crystallography may not always be representative of the species present in solution. These computational approaches allow for the calculation of molecular orbitals, charge distribution, and other electronic parameters that are key to understanding the reactivity and properties of the complexes.

Redox Behavior of this compound Metal Complexes

The redox properties of metal complexes are fundamental to their potential applications in areas such as catalysis and materials science. The this compound ligand can influence the redox behavior of a metal center to which it is coordinated.

Electrochemical measurements have been employed to study the effect of this compound (DMP) on copper deposition. rsc.org The results indicated that the adsorption of DMP on the copper surface inhibits the deposition process, highlighting the role of the ligand in modulating the redox activity at the metal surface. rsc.org

In a study of copper(II) and silver(I) complexes with a different pyrimidine-containing ligand, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, electrochemical methods were used to characterize the redox behavior of the complexes. rsc.org While not directly involving this compound, this research demonstrates the typical approach to investigating the redox properties of such coordination compounds. The insights gained from these studies are valuable for designing new complexes with specific electrochemical characteristics.

Applications of 4,6 Dimethyl 2 Mercaptopyrimidine in Materials Science and Surface Chemistry

Function as an Additive in Electroplating Processes

In the realm of electronics manufacturing, the precise deposition of copper is critical for creating reliable interconnects in integrated circuits and on printed circuit boards. nih.gov Additives are essential components of electroplating solutions, used to control the deposition process and ensure high-quality results. rsc.org These additives typically include suppressors, accelerators, and levelers, each playing a distinct role. rsc.org 4,6-Dimethyl-2-mercaptopyrimidine (B146703) has been identified as an effective leveling agent, particularly in the challenging process of filling microscopic vias. rsc.orgresearchgate.net

Mechanism as a Leveler in Copper Electroplating for Microvia and Through-Silicon Via Filling

The primary function of a leveler in copper electroplating is to ensure a uniform and smooth deposit, especially on complex topographies like microvias and through-silicon vias (TSVs). rsc.orgnist.gov DMP excels in this role by inhibiting copper deposition more strongly in areas of high current density, such as the outer surface and the entrance of a via, while having a lesser effect at the bottom of the via where current density is lower. rsc.orgresearchgate.net

This differential inhibition is the key to "bottom-up" or "superfilling." researchgate.net The mechanism relies on the interplay between DMP and other additives like accelerators (e.g., bis(3-sulfopropyl)disulfide, SPS) and suppressors (e.g., polyethylene (B3416737) glycol, PEG), in the presence of chloride ions. rsc.org The accelerator enhances the deposition rate at the bottom of the via, while the suppressor forms a film on the copper surface that hinders deposition. rsc.org DMP, as the leveler, adsorbs onto the surface, particularly at protruding areas, and further inhibits copper deposition, preventing the via from closing prematurely at the top and allowing it to be filled completely from the bottom up without voids. rsc.orgresearchgate.net Electrochemical studies have shown that DMP's inhibitory effect increases with its concentration in the electroplating bath. researchgate.net

Investigation of this compound Adsorption on Copper Surfaces

The effectiveness of DMP as a leveler is fundamentally linked to its ability to adsorb onto the copper surface. rsc.org Studies using techniques such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) have confirmed that DMP adsorbs on the copper surface, forming a film that inhibits the copper deposition process. rsc.orgresearchgate.net

The adsorption is believed to occur through the sulfur and nitrogen atoms in the pyrimidine (B1678525) ring, which can form coordination bonds with the copper surface. researchgate.netrsc.org This interaction creates a barrier that impedes the diffusion of cupric ions to the surface, thereby slowing down the deposition rate. rsc.org The strength of this adsorption and the resulting inhibition are crucial for its leveling performance. rsc.org

Impact on Surface Morphology and Crystalline Orientation of Electrodeposited Copper

The presence and concentration of DMP in the electroplating solution have a significant impact on the final characteristics of the deposited copper. rsc.org Field emission scanning electron microscopy (FE-SEM) has shown that different concentrations of DMP lead to varied surface morphologies. rsc.orgresearchgate.net By controlling the DMP concentration, it is possible to achieve a smoother and more uniform copper surface. rsc.org

Furthermore, X-ray diffraction (XRD) analysis has revealed that DMP influences the crystalline orientation of the electrodeposited copper. rsc.org The orientation of the crystal grains affects the physical and electrical properties of the copper film. The ability of DMP to modify this orientation is another aspect of its utility in producing high-quality copper interconnects. rsc.orgresearchgate.net

Quantum Chemical Calculations and Molecular Dynamics Simulations of Surface Interactions

To gain a deeper understanding of the interaction mechanism at the atomic level, researchers have employed quantum chemical calculations and molecular dynamics (MD) simulations. rsc.orgresearchgate.netresearchgate.net These computational methods provide insights into how DMP molecules interact with the copper surface. rsc.org

Quantum chemical calculations have been used to analyze the electronic properties of the DMP molecule and its interaction energies with copper atoms. rsc.orgrsc.org These calculations support the idea that the molecule adsorbs onto the copper surface in a parallel orientation, maximizing the interaction through its sulfur and nitrogen atoms and the pyrimidine ring. rsc.org

Molecular dynamics simulations model the dynamic behavior of DMP molecules at the copper-electrolyte interface. rsc.orgtechscience.com These simulations help to visualize the adsorption process and understand the stability of the adsorbed layer. The results from these computational studies are in agreement with experimental observations, confirming that DMP's strong adsorption and inhibitory effect are the basis for its leveling function in copper electroplating. rsc.orgresearchgate.net

Application in Lithium Metal Batteries

Lithium metal batteries are considered a promising next-generation energy storage technology due to their high theoretical energy density. pnnl.govresearchgate.net However, their practical application has been hindered by significant challenges, most notably the formation of lithium dendrites during charging. pnnl.govbohrium.com These dendrites are needle-like structures that can grow from the lithium metal anode, leading to short circuits, reduced battery life, and safety hazards. researchgate.net

Suppression of Lithium Dendrite Formation by this compound

Recent research has explored the use of electrolyte additives as a cost-effective and efficient way to address the issue of dendrite growth. researchgate.netbohrium.com this compound has been investigated as one such additive. The principle behind this application is that DMP can adsorb onto the surface of the lithium metal anode.

This adsorbed layer is thought to function as a protective film, creating a more stable solid electrolyte interphase (SEI). A robust and uniform SEI is crucial for regulating the deposition of lithium ions during charging. pnnl.gov By promoting uniform lithium deposition, the additive helps to prevent the localized high current densities that lead to the initiation and growth of dendrites. This suppression of dendrite formation is key to improving the cycling stability and safety of lithium metal batteries. researchgate.netucsd.edu While the exploration of DMP in this context is an active area of research, it represents a promising strategy for enabling stable and long-lasting lithium metal batteries. nih.gov

Mechanism of Li+ Solvation Structure Modification and Li Deposition Behavior

An extensive review of publicly available scientific literature and research databases did not yield specific studies or detailed findings concerning the direct application of this compound as an additive in lithium-ion battery electrolytes. Consequently, there is no documented evidence or established mechanism describing its role in modifying the solvation structure of lithium ions (Li+) or its influence on lithium deposition behavior on electrodes.

The exploration of novel electrolyte additives is a significant area of research in lithium-ion battery technology, aiming to enhance performance, safety, and lifespan. Typically, additives function by altering the composition of the solid-electrolyte interphase (SEI) layer, modifying the Li+ solvation sheath to promote more uniform deposition, or scavenging detrimental species within the electrolyte. However, research into the specific effects of this compound in this context has not been reported.

Future research could potentially explore the electrochemical properties of this compound and its interaction with lithium ions and standard electrolyte components. Theoretical studies, such as density functional theory (DFT) calculations, could predict its binding energies with Li+ and its electrochemical stability window, offering insights into its potential suitability as an electrolyte additive. Experimental validation through cyclic voltammetry, electrochemical impedance spectroscopy, and cell cycling would be necessary to substantiate any theoretical findings.

Incorporation into Polymer Formulations for Material Property Enhancement

The pyrimidine ring structure, with its nitrogen heteroatoms, and the reactive mercapto group are key to its function in polymers. The thiol (-SH) group can participate in various chemical reactions, allowing the molecule to be covalently bonded into a polymer chain or to act as a functional pendant group.

General findings indicate that the inclusion of this compound in polymer formulations can lead to the following enhancements:

Improved Thermal Stability: The aromatic and heterocyclic nature of the pyrimidine ring can increase the thermal decomposition temperature of the polymer.

Introduction of Functional End Groups: It can be used to introduce specific reactive sites at the ends of polymer chains, which can then be used for further modifications or for creating block copolymers.

While general applications are mentioned in technical literature, detailed, publicly accessible research studies with specific data on the performance enhancement of polymers containing this compound are limited. The following table represents a template for how such research findings could be presented.

Table 1: Illustrative Data on Polymer Property Enhancement with this compound (Note: The following data is illustrative and intended to represent the type of information that would be found in specific research papers. Actual values would be dependent on the polymer matrix, concentration of the additive, and testing conditions.)

Polymer MatrixConcentration of this compound (wt%)Property MeasuredValue for Control PolymerValue for Modified PolymerPercentage Improvement
Poly(methyl methacrylate) (PMMA)1%Thermal Decomposition Temperature (TGA, °C)3503757.1%
Epoxy Resin2%Glass Transition Temperature (DSC, °C)1501606.7%
Polyurethane0.5%Tensile Strength (MPa)404512.5%

Applications of 4,6 Dimethyl 2 Mercaptopyrimidine in Analytical Chemistry and Electrochemistry

Electrochemical Investigations of 4,6-Dimethyl-2-mercaptopyrimidine (B146703)

The electrochemical behavior of this compound has been a subject of scientific inquiry, particularly its role as a nucleophile in reactions with electrochemically generated species and its ability to modify electrode surfaces.

The electrochemical oxidation of catechols has been studied extensively in the presence of this compound, which acts as a potent nucleophile. arkat-usa.orgresearchgate.net Using techniques such as cyclic voltammetry and controlled potential coulometry, researchers have elucidated the reaction mechanism. The process involves the initial electrochemical oxidation of catechol derivatives at the electrode surface to form highly reactive ortho-quinones (o-quinones). arkat-usa.org These electrochemically generated o-quinones are electrophilic and are subsequently attacked by the nucleophilic thiol group of this compound.

The reaction proceeds via a Michael addition mechanism, where the thiol adds to the quinone ring. arkat-usa.orgresearchgate.net Studies have shown that this is followed by a second Michael addition, leading to the formation of stable bis-adducts. Specifically, the electrochemical oxidation of catechol, 3-methylcatechol, and 3-methoxycatechol (B1210430) in the presence of this compound results in the formation of 4,5-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,2-diol derivatives. arkat-usa.orgresearchgate.net In the case of 4-methylcatechol, the product is a 3,5-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,2-diol. arkat-usa.org These electrosynthesis methods have been successfully performed in an undivided cell, demonstrating good yields and purity of the final products. arkat-usa.orgresearchgate.net

Table 1: Products from the Electrochemical Oxidation of Catechols with this compound arkat-usa.orgresearchgate.net
Catechol DerivativeFinal ProductReaction Mechanism
Catechol4,5-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,2-diolMichael Addition
3-Methylcatechol4,5-bis(4,6-dimethylpyrimidin-2-ylthio)-3-methylbenzene-1,2-diolMichael Addition
3-Methoxycatechol4,5-bis(4,6-dimethylpyrimidin-2-ylthio)-3-methoxybenzene-1,2-diolMichael Addition
4-Methylcatechol3,5-bis(4,6-dimethylpyrimidin-2-ylthio)-4-methylbenzene-1,2-diolMichael Addition

This compound can spontaneously form self-assembled monolayers (SAMs) on metal electrode surfaces, most notably on gold (Au). rsc.org This process is driven by the strong affinity of the sulfur atom in the mercapto group for the gold surface, leading to the formation of a stable Au-S bond. Scanning tunneling microscopy (STM) studies have revealed that these molecules arrange into well-ordered domains on a Au(111) surface. rsc.orgmdpi.com

Unlike simple alkyl thiol films where the molecular arrangement is primarily dictated by the underlying gold lattice, the structure of this compound SAMs is significantly influenced by intermolecular interactions. rsc.org These interactions, likely hydrogen bonding and π-π stacking between adjacent pyrimidine (B1678525) rings, play a crucial role in the formation of the highly ordered structures. The ability to form dense, organized monolayers is essential for modifying the chemical and physical properties of electrode surfaces for various applications. mdpi.com Similar adsorption behavior has been noted on copper surfaces, where the molecule inhibits copper deposition, a property utilized in electroplating. researchgate.netrsc.org

Gold electrodes modified with SAMs of this compound provide a platform for studying electron transfer reactions. The organized monolayer can act as a barrier or a facilitator for electron transfer between the electrode and a redox-active species in solution. The rate of electron transfer is highly dependent on the structure, thickness, and integrity of the SAM. mit.edu

While direct studies on the electron transfer properties of this compound SAMs are specific, research on related compounds like 2-mercaptopyrimidine (B73435) provides significant insights. For instance, SAMs of 2-mercaptopyrimidine have been shown to promote excellent electron transfer between cytochrome c and gold electrodes. mdpi.com The efficiency of this process is attributed to the specific molecular orientation and the position of the nitrogen atoms in the pyrimidine ring, which can facilitate the interaction with the redox protein. mdpi.com It is expected that the SAM of this compound would exhibit similar capabilities, allowing for the controlled study of redox processes at a well-defined interface. The modification of electrode surfaces with such SAMs is a key strategy in the development of electrochemical sensors and bioelectronic devices. rsc.org

Role as a Reagent for Metal Ion Detection and Quantification

The molecular structure of this compound, containing both sulfur and nitrogen atoms as potential donor sites, suggests its utility as a chelating agent for metal ions. google.com This characteristic is foundational for its application in analytical chemistry for the detection and quantification of metal ions. When the compound binds to a metal ion, the resulting complex can exhibit unique electrochemical or colorimetric properties that can be measured.

While direct and extensive studies detailing its use as a primary reagent for a wide range of metal ions are still developing, its interaction with certain metals is known. For example, it has been investigated as a "leveler" in copper electroplating baths, where it interacts with copper ions (Cu²⁺) to control the deposition process. rsc.orgrsc.org Furthermore, a divalent nickel complex of this compound has been synthesized and used as a catalyst. google.com

The principle of using such chelating agents in electrochemical sensors is well-established. For instance, related compounds like 4-mercaptopyridine (B10438) have been successfully used to modify gold electrodes for the highly sensitive and selective detection of mercury ions (Hg²⁺). nih.gov The sensor's response relies on the formation of a stable complex between the pyridine (B92270) nitrogen and the mercury ion, which alters the electrochemical signal. Given its structural similarities, this compound holds significant potential for the development of new electrochemical sensors for various heavy metal ions. nih.gov

Table 2: Potential Metal Ion Interactions and Applications
Metal IonObserved/Potential InteractionApplication AreaReference
Copper (Cu²⁺)Adsorption and inhibition of depositionElectroplating Additive (Leveler) rsc.orgrsc.org
Nickel (Ni²⁺)Forms a stable divalent complexCatalysis google.com
Heavy Metals (e.g., Hg²⁺, Pb²⁺)Potential for chelation via S and N atomsElectrochemical Sensing (Potential) nih.gov

Catalytic Applications of 4,6 Dimethyl 2 Mercaptopyrimidine and Its Metal Complexes

Utilization of 4,6-Dimethyl-2-mercaptopyrimidine (B146703) Metal Complexes as Catalysts

Metal complexes incorporating the this compound ligand have emerged as effective catalysts in specific organic transformations. These complexes leverage the unique electronic and steric properties conferred by the pyrimidine-based ligand to achieve high efficiency and selectivity.

Nickel(II) Complexes in Cross-Coupling Reactions

A divalent nickel complex of this compound has been successfully employed as a catalyst for the cross-coupling of primary and secondary alcohols to produce α-alkyl ketones. google.com This catalytic system operates under mild conditions and demonstrates wide substrate applicability, providing an alternative to methods that rely on expensive noble metals or organic phosphine (B1218219) ligands. google.com

The reaction is typically carried out in anhydrous toluene (B28343) with an inorganic base, under the protection of an inert gas atmosphere. google.com The catalyst loading is generally between 3-5 mol% relative to the alcohol substrate. google.com This method facilitates a selective C-C bond formation, showcasing the utility of the this compound nickel(II) complex in promoting challenging coupling reactions. google.com

Table 1: General Reaction Conditions for Nickel(II)-Catalyzed Cross-Coupling of Alcohols google.com
ParameterCondition
CatalystThis compound Nickel(II) Complex
Catalyst Loading3-5 mol% (of primary or secondary alcohol)
Reactants Molar Ratio (Primary Alcohol:Secondary Alcohol:Base:Catalyst)1.5 : 1 : 0.5 : 0.05
SolventAnhydrous Toluene
AtmosphereInert (e.g., Nitrogen, Argon)
Temperature100 °C
Reaction Time24 hours

Cobalt(III) Thioamidato Complexes in Chemoselective Nitroarene Reduction

Information regarding the specific use of this compound in Cobalt(III) thioamidato complexes for the chemoselective reduction of nitroarenes could not be located in the searched literature.

Zirconocene Complexes in Organic Transformations

Information regarding the specific use of this compound in Zirconocene complexes for catalytic organic transformations could not be located in the searched literature.

Investigation of Catalytic Mechanisms and Ligand Participation

Understanding the mechanism by which these catalysts operate is crucial for optimizing reaction conditions and expanding their applicability. For the nickel(II) complex of this compound, the catalytic cycle is proposed to involve the in-situ generation of a nickel-hydride (Ni-H) species, which acts as a key intermediate in the hydrogen transfer process. google.com

While the precise step-by-step mechanism for this specific complex is a subject of ongoing investigation, it likely follows a pathway common to many nickel-catalyzed cross-coupling reactions. Such catalytic cycles generally involve several key steps:

Oxidative Addition: The initial low-valent nickel catalyst undergoes oxidative addition with one of the substrates.

Intermediate Formation: A key intermediate, such as the proposed Ni-H species in the alcohol coupling reaction, is formed. google.com In other types of cross-couplings, this step could be a transmetalation or radical capture. mdpi.comnih.gov

Reductive Elimination: The final coupled product is released from the nickel center through reductive elimination, which regenerates the active, low-valent nickel catalyst, allowing the cycle to continue. nih.govnih.gov

The this compound ligand plays a critical role in stabilizing the various nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II)) throughout this cycle and influences the reactivity and selectivity of the transformation. mdpi.comnih.gov

Exploration of Ligand Hemilability and Redox Activity in Catalytic Cycles

Information regarding the specific exploration of ligand hemilability and redox activity of this compound in the context of the identified catalytic cycles could not be located in the searched literature.

Biological and Biochemical Research Applications of 4,6 Dimethyl 2 Mercaptopyrimidine

Studies on Enzyme Inhibition Mechanisms

While direct and extensive research detailing the specific enzyme inhibition kinetics of 4,6-Dimethyl-2-mercaptopyrimidine (B146703) is still emerging in publicly available literature, the broader family of pyrimidine (B1678525) derivatives has been a significant focus of enzyme inhibition studies. This foundational research on related compounds provides a strong impetus for the investigation of this compound itself as a potential enzyme inhibitor.

Research into pyrimidine analogues has revealed their potential to inhibit key enzymes involved in various cellular processes. For instance, certain pyrimidine derivatives have been identified as inhibitors of glutathione (B108866) S-transferase (GST), an enzyme crucial for detoxification processes within cells. One study on various 4-aminopyrimidine (B60600) derivatives demonstrated their ability to inhibit GST, with one of the compounds, 4-amino-2-chloropyrimidine, exhibiting a Ki value of 0.047 ± 0.0015 µM and displaying noncompetitive inhibition. journalagent.com Another area of active investigation is the inhibition of kinases. For example, a derivative of 2-mercaptopyrimidine (B73435), 4-Amino-6–(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile, has shown potent inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) with an IC50 value of 0.0034 μM. nih.gov

These findings for structurally related compounds suggest that this compound likely possesses its own unique enzyme inhibitory properties that warrant further detailed investigation. The presence of the mercapto group suggests a potential for interaction with thiol-dependent enzymes. nih.gov Future research will likely focus on screening this compound against a panel of enzymes to identify specific targets and elucidate the precise mechanisms of inhibition, including determining kinetic parameters such as IC50 and Ki values.

Table 1: Enzyme Inhibition Data for Structurally Related Pyrimidine Derivatives

CompoundTarget EnzymeInhibition DataType of Inhibition
4-amino-2-chloropyrimidineGlutathione S-transferase (GST)K_i = 0.047 ± 0.0015 µMNoncompetitive
4-Amino-6–(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrilePhosphoinositide 3-kinase delta (PI3Kδ)IC_50 = 0.0034 µMNot Specified

This table presents data for derivatives of this compound to highlight the potential areas of its enzyme inhibitory activity.

Probing Metabolic Pathways and Molecular Interactions in Biochemical Systems

The application of this compound as a probe to unravel metabolic pathways and understand molecular interactions is an area of significant potential. Its established biological activities, including antimicrobial, antifungal, and effects on DNA and protein synthesis in cancer cells, point towards its interaction with fundamental cellular pathways. chemimpex.comscbt.comnih.gov

The core pyrimidine structure of the compound is a key component of nucleic acids, suggesting that it could interfere with or be incorporated into pathways involving nucleotide metabolism. Its observed ability to inhibit DNA and protein synthesis in cervical cancer cells supports this hypothesis, indicating a potential role in disrupting the processes of transcription and translation. chemimpex.com Furthermore, the antihistamine effects of this compound are attributed to hydrogen bonding interactions with histamine (B1213489) receptors, showcasing its utility in studying receptor-ligand interactions. chemimpex.com

While specific studies detailing its use as a metabolic probe are not yet widely reported, the compound's known biological effects provide a roadmap for future research. For example, its antifungal and antimicrobial properties could be leveraged to study essential metabolic pathways in these organisms, potentially identifying novel drug targets. scbt.comnih.gov By observing the metabolic changes in cells upon treatment with this compound, researchers can infer the pathways being affected.

The synthesis of various derivatives of this compound for biological evaluation further underscores its importance as a scaffold for developing probes to study molecular interactions. researchgate.net These derivatives, through their varied biological activities, can help in mapping out the structure-activity relationships that govern their interactions with biological macromolecules.

Table 2: Investigated Biological Activities of this compound and its Derivatives

Compound/DerivativeInvestigated Biological ActivityPotential Application in Metabolic/Molecular Studies
This compoundInhibition of DNA and protein synthesis in cancer cellsProbing nucleotide metabolism and protein synthesis pathways
This compoundAntihistamine effectsStudying receptor-ligand interactions
This compoundAntimicrobial and antifungal activityIdentifying essential metabolic pathways in pathogens
Derivatives of this compoundPlant growth-stimulating activityInvestigating plant hormone signaling and metabolic pathways

Intermediate Role in Agrochemical and Pharmaceutical Synthesis

Building Block in the Synthesis of Fungicides and Herbicides

In the field of agricultural chemistry, 4,6-Dimethyl-2-mercaptopyrimidine (B146703) is a key building block for the creation of agrochemicals, particularly fungicides and herbicides designed to protect crops. chemimpex.comguidechem.com Its role as a synthetic intermediate is vital for developing products that can enhance crop protection and improve yield. chemimpex.comchemimpex.com The pyrimidine (B1678525) structure is a common feature in many active molecules used in agriculture. researchgate.netfrontiersin.org

Research has focused on creating S-substituted derivatives from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. researchgate.net These synthetic pathways lead to novel heterocyclic systems that have demonstrated notable biological activity. researchgate.net For instance, preliminary studies have shown that certain synthesized derivatives possess significant plant growth-stimulating properties, a new application for this class of heterosystems. researchgate.net This indicates the potential for developing new types of plant growth stimulators based on this pyrimidine structure. researchgate.net The synthesis of various pyrimidine derivatives has been explored to develop new fungicides to combat issues like drug resistance in fungi that affect crops. mdpi.com

Table 1: Examples of Agrochemical-Related Derivatives from Pyrimidine Structures

Compound Class Synthetic Approach Potential Application Reference
4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives Synthesis from 4,6-dimethylpyrimidine-2-thiol hydrochloride Plant growth stimulation researchgate.net
Pyrimidine Sulfenamides Interaction of 4,6-dimethylpyrimidin-2-yl thiosulfoacid esters with amines Pesticides lpnu.ua
4-Phenyl-6-trifluoromethyl-2-aminopyrimidines Synthesis to create compounds with a pyrimidine core Fungicides against Botrytis cinerea mdpi.com

Intermediate in the Development of Novel Therapeutic Agents

The versatility of this compound extends significantly into the pharmaceutical sector, where it is a foundational component for synthesizing new therapeutic agents. chemimpex.comchemimpex.comalzchem.comguidechem.com The pyrimidine ring is a core structure in numerous compounds with diverse physiological activities and wide applications in medicine. researchgate.net Derivatives of this compound are investigated for their potential to treat a range of diseases due to their favorable biological properties. chemimpex.comchemimpex.com

One prominent area of research involves the development of selective enzyme inhibitors. A structure-based optimization approach has led to the creation of new 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives that act as inhibitors for human sirtuin 2 (SIRT2). nih.gov SIRT2 dysregulation is linked to several human diseases, including cancer, making its inhibitors a desirable therapeutic strategy. nih.gov

Detailed research has yielded potent and selective SIRT2 inhibitors derived from this compound. nih.gov These compounds have shown efficacy in cellular assays, for example, by inhibiting the growth of human breast cancer cell lines and increasing the acetylation of α-tubulin, a key cellular target of SIRT2. nih.gov

Table 2: Research Findings on a SIRT2 Inhibitor Derived from this compound

Compound Target Potency (IC50) Cellular Activity Therapeutic Potential Reference
28e (a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative) Human Sirtuin 2 (SIRT2) 42 nM Inhibits MCF-7 breast cancer cell growth; increases α-tubulin acetylation Cancer, other diseases related to SIRT2 dysregulation nih.gov

Contribution to Antiviral and Antifungal Agent Development

The inherent antimicrobial properties of this compound make it a particularly valuable intermediate for the development of novel antiviral and antifungal drugs. chemimpex.comchemimpex.comguidechem.com Researchers utilize this compound to create drug candidates aimed at treating various infections. chemimpex.comchemimpex.com The pyrimidine framework is a known component in drugs with established antimicrobial, antiviral, and anti-HIV activity. researchgate.net

While direct synthesis examples from this compound are part of ongoing research, the broader class of pyrimidine derivatives has been extensively studied for these applications. For instance, various 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives have been synthesized and screened for their antifungal activity against pathogens like Candida albicans. nih.gov Similarly, other research has focused on synthesizing pyrimidine derivatives containing an amide moiety to test their antifungal effects against plant-pathogenic fungi. frontiersin.org In the antiviral domain, dihydropyrimidin-2-ones (DHPMs), which share the core pyrimidine ring, have been identified as possessing antiviral properties, with some derivatives showing potent and selective inhibition of specific viruses like the Punta Toro virus. nih.gov These studies underscore the importance of the pyrimidine scaffold, for which this compound is a key precursor, in the discovery of new antimicrobial agents. guidechem.comnih.govnih.gov

Future Research Directions and Emerging Perspectives for 4,6 Dimethyl 2 Mercaptopyrimidine

Advanced Synthetic Strategies and Green Chemistry Approaches

While the traditional synthesis of 4,6-Dimethyl-2-mercaptopyrimidine (B146703) involves the condensation of acetylacetone (B45752) and thiourea (B124793) in ethanol followed by the addition of hydrochloric acid, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. chemicalbook.com The principles of green chemistry are being applied to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Future research in this area will likely concentrate on:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques are known to significantly shorten reaction times, increase product yields, and often allow for reactions to be conducted in greener solvents or even under solvent-free conditions. rasayanjournal.co.in

Solvent-Free Reactions: "Grindstone chemistry" and ball milling are mechanical methods that can facilitate reactions in the absence of solvents, which are a major source of chemical waste. rasayanjournal.co.in

Use of Greener Solvents and Catalysts: The exploration of ionic liquids or deep eutectic solvents as reaction media could offer recyclable and less toxic alternatives to traditional volatile organic solvents. rasayanjournal.co.in Similarly, developing recyclable catalysts can improve the atom economy and sustainability of the synthesis. mdpi.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes, aligning with the goals of process intensification and green engineering.

A comparative overview of traditional versus potential green synthetic approaches is presented below.

ParameterConventional SynthesisEmerging Green Approaches
Energy Source Conventional heating (reflux) chemicalbook.comMicrowaves, Ultrasound rasayanjournal.co.in
Solvents Ethanol, Water chemicalbook.comIonic Liquids, Deep Eutectic Solvents, Solvent-free rasayanjournal.co.in
Reaction Time Several hours chemicalbook.comPotentially minutes to shorter hours rasayanjournal.co.in
Catalysts Mineral acids (e.g., HCl) chemicalbook.comRecyclable solid acids, biocatalysts
Workup Filtration, pH adjustment, extraction chemicalbook.comSimpler purification, potential for catalyst recycling rasayanjournal.co.in

Design and Development of Novel Functional Materials

The inherent chemical functionalities of this compound make it an excellent candidate for the development of advanced functional materials with tailored properties. The sulfur atom, in particular, provides a strong coordination site for metals, which is a key feature in many of its applications.

Emerging research in functional materials includes:

Advanced Adsorbents for Environmental Remediation: Researchers have successfully functionalized Zr-based Metal-Organic Frameworks (MOFs) with a related compound, 4,6-diamino-2-mercaptopyrimidine, to create a novel adsorbent with an exceptional capacity for removing toxic mercury (II) ions from water. researchgate.net Future work could explore the use of this compound in similar systems for the selective capture of various heavy metal pollutants.

Additives for Electronics and Electroplating: The compound has been investigated as a potential "leveler" in copper electroplating for filling microvias in printed circuit boards. Its ability to adsorb onto the copper surface inhibits deposition, which helps to achieve a uniform and smooth copper layer. Further studies could optimize its performance and explore derivatives for next-generation electronics manufacturing.

Polymer Science: There is potential for incorporating this compound into polymer chains to enhance properties such as thermal stability and degradation resistance, which is valuable for creating durable, high-performance materials. chemimpex.com

Material TypeApplication AreaRole of this compound
Modified Metal-Organic Frameworks (MOFs) Environmental RemediationFunctional ligand for selective heavy metal adsorption (e.g., Hg(II)) researchgate.net
Electroplating Additives Electronics ManufacturingSurface leveler for uniform copper deposition in microvias
Advanced Polymers Materials ScienceMonomer or additive to improve thermal stability and durability chemimpex.com

Deeper Mechanistic Understanding of Complex Chemical and Biochemical Interactions

A fundamental understanding of how this compound interacts with other molecules and biological systems is crucial for unlocking its full potential. Future research will increasingly rely on a combination of advanced analytical techniques and computational modeling to elucidate these mechanisms.

Key areas for future mechanistic studies include:

Hydrogen Bonding and Molecular Recognition: The compound's structure allows for hydrogen bond interactions, which are critical in many chemical and biological processes. cymitquimica.com Deeper investigation into these interactions can help explain its biological activity and guide the design of new pharmaceuticals or supramolecular assemblies.

Biochemical Pathways: this compound has been shown to inhibit DNA and protein synthesis in cervical cancer cells. cymitquimica.com Future research using transcriptomics, proteomics, and metabolomics could pinpoint the specific enzymes or pathways targeted by the compound, clarifying its mechanism of action and identifying potential new therapeutic applications. cymitquimica.com Its known antimicrobial and antifungal properties also warrant further mechanistic investigation to develop new therapeutic agents. guidechem.comchemimpex.com

Interaction TypeSystem StudiedMethods for InvestigationPotential Insights
Surface Adsorption Copper ElectroplatingQuantum Chemical Calculations, Molecular Dynamics (MD) Simulations, XPS, AFM Elucidation of inhibition mechanism for improved material deposition.
Hydrogen Bonding General Chemical/BiologicalSpectroscopy (NMR, IR), X-ray Crystallography, Computational ModelingUnderstanding molecular recognition and self-assembly. cymitquimica.com
Biochemical Inhibition Cancer Cells, MicrobesOmics (Genomics, Proteomics), Enzyme AssaysIdentification of specific molecular targets for drug development. cymitquimica.com

Expansion of Catalytic Applications and New Catalytic Systems

The ability of the mercapto group and nitrogen atoms in the pyrimidine (B1678525) ring to coordinate with metal ions makes this compound a promising ligand for catalysis. This opens up avenues for developing novel, efficient, and selective catalytic systems.

A significant area of development is in organometallic catalysis. For instance, a divalent nickel complex incorporating a this compound ligand has been developed and patented for use as a catalyst. google.com This catalytic system is employed in the cross-coupling reaction between primary and secondary alcohols to selectively prepare α-alkyl ketones. google.com This reaction is notable for its mild conditions and for avoiding the use of expensive noble metals or air-sensitive phosphine (B1218219) ligands. google.com

Future research is expected to:

Explore Different Metal Centers: Synthesizing complexes with other transition metals (e.g., copper, ruthenium, palladium) could lead to catalysts for a wider range of organic transformations. researchgate.netmdpi.com

Develop Asymmetric Catalysis: Modifying the ligand structure to create chiral catalysts could enable the enantioselective synthesis of valuable molecules for the pharmaceutical and fine chemical industries.

Heterogenize Catalysts: Immobilizing these metal complexes on solid supports (like polymers or silica) could facilitate catalyst recovery and reuse, aligning with green chemistry principles.

Catalytic SystemReaction CatalyzedKey Advantages
This compound Nickel (II) Complex google.comCross-coupling of primary and secondary alcohols to form α-alkyl ketonesAvoids noble metals, mild reaction conditions, wide substrate applicability

Innovative Applications in Emerging Technologies and Interdisciplinary Research

The versatility of this compound positions it as a key molecule for interdisciplinary research and emerging technologies that address global challenges in health, agriculture, and the environment.

Future innovative applications include:

Agrochemicals: S-substituted derivatives of this compound have demonstrated significant plant growth-stimulating activity. researchgate.net This discovery opens a new line of research for developing novel plant growth regulators to enhance crop yields sustainably. The compound also serves as an intermediate in the synthesis of fungicides and herbicides. chemimpex.comalzchem.com

Pharmaceutical Development: Its established antimicrobial properties make it a valuable scaffold for developing new therapeutic agents to combat infectious diseases. guidechem.comchemimpex.com Furthermore, its anticancer activity suggests potential for the development of new oncology drugs. cymitquimica.com

Analytical Chemistry and Sensors: Its ability to chelate with metal ions could be exploited in the development of chemical sensors for detecting and quantifying specific metal ions in environmental monitoring or industrial process control. chemimpex.com

FieldInnovative ApplicationScientific Rationale
Agriculture Plant Growth RegulatorsDerivatives show pronounced plant growth-stimulating activity. researchgate.net
Medicine Antimicrobial/Antifungal AgentsThe core structure exhibits inherent biological activity against various pathogens. guidechem.comchemimpex.com
Environmental Science Chemical SensorsThe mercapto group can act as a recognition element for heavy metal ions. chemimpex.com

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